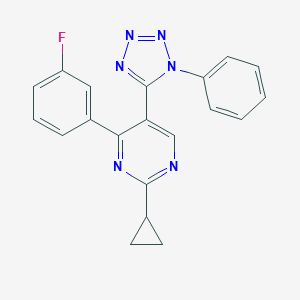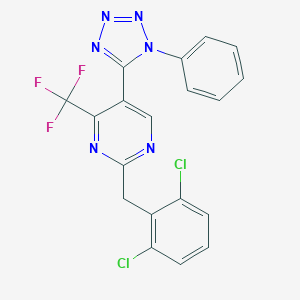![molecular formula C26H26FNO5 B214933 Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease progression.
Biochemical and Physiological Effects:
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, the compound has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity and high solubility, making it a suitable candidate for further studies. However, one limitation of using the compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the study of Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One direction is to further investigate the compound's mechanism of action and its potential use as a therapeutic agent for various diseases. Additionally, studies could focus on optimizing the synthesis method to increase the yield and reduce the cost of the compound. Furthermore, the compound could be further studied for its potential use in the development of new drugs and therapies.
Métodos De Síntesis
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized by a multi-step process. The synthesis involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-fluorobenzyl 3-methoxyphenyl ether. This intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid in the presence of a coupling agent to form the final product.
Aplicaciones Científicas De Investigación
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and pharmacology. The compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C26H26FNO5 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
methyl 4-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FNO5/c1-15-23(26(30)32-3)24(25-19(28-15)8-5-9-20(25)29)17-10-11-21(22(13-17)31-2)33-14-16-6-4-7-18(27)12-16/h4,6-7,10-13,24,28H,5,8-9,14H2,1-3H3 |
Clave InChI |
CGDKOTRYESCLJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)
![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

